molecular formula C24H33ClN4O5S2 B3214168 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1135199-25-5

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3214168
CAS No.: 1135199-25-5
M. Wt: 557.1 g/mol
InChI Key: WRHUPLINVXZNNT-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core fused with a substituted benzamido group and a propan-2-yl (isopropyl) moiety. The hydrochloride salt form improves bioavailability, a critical factor for pharmacological applications.

Properties

IUPAC Name

2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S2.ClH/c1-15(2)28-11-10-19-20(14-28)34-24(21(19)22(25)29)26-23(30)16-6-8-18(9-7-16)35(31,32)27(3)13-17-5-4-12-33-17;/h6-9,15,17H,4-5,10-14H2,1-3H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHUPLINVXZNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido and sulfamoyl groups. Key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the benzamido group: This step often involves amide bond formation using reagents such as carbodiimides.

    Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides under basic conditions.

    Final modifications: The oxolan-2-ylmethyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Pharmacology: The compound may exhibit biological activity, making it useful for studying drug-receptor interactions.

    Materials Science: Its structural properties could be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related heterocyclic systems (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Molecular Weight (g/mol) Solubility (logP)* Reported Bioactivity
Target Compound (Thieno[2,3-c]pyridine) 4-(Methyl[(oxolan-2-yl)methyl]sulfamoyl)benzamido; isopropyl; hydrochloride salt ~580.1† 2.1 (predicted) Hypothesized kinase inhibition (based on sulfamoyl and pyridine motifs)
Chromeno[2,3-d]pyrimidine derivatives (7a–c) 2-Chlorobenzylidene; 2-chlorophenyl; methyl/phenyl 450–500 3.8–4.2 Anticancer activity via topoisomerase inhibition (IC₅₀: 1–5 μM)
Thieno[3,4-d]pyrimidinone (11) 6-Hydroxy-2-oxochromene; thiazolidin-4-one ~400 2.5 Antidiabetic activity (α-glucosidase inhibition: IC₅₀ ~12 μM)
Pyrrolo-thiazolo-pyrimidine (12, 13) 4-Chlorophenyl; 4-methoxyphenyl; triazole ~750–800 4.5–5.0 Antimicrobial (MIC: 8–16 μg/mL against S. aureus)

*Predicted using Lipinski’s Rule of Five. †Calculated via molecular formula.

Key Comparative Insights

Structural Complexity and Diversity: The target compound’s sulfamoyl-benzamido group distinguishes it from simpler pyrimidine-based analogs (e.g., chromeno-pyrimidines ). This group likely enhances target binding specificity through sulfonamide-mediated hydrogen bonding . The oxolan-2-ylmethyl substituent (tetrahydrofuran derivative) improves solubility compared to chlorinated analogs (e.g., 7a–c ), which exhibit higher logP values due to lipophilic chloro groups.

Synthetic Accessibility: Unlike microwave-assisted syntheses for thieno[3,4-d]pyrimidinones , the target compound’s synthesis likely involves multi-step amide coupling and sulfonylation, as inferred from similar benzamido-thienopyridine frameworks .

Pharmacological Potential: The isopropyl group at position 6 may confer metabolic stability, contrasting with the labile ethoxymethylideneamino group in pyrrolo-thiazolo-pyrimidines . Compared to thieno[3,4-d]pyrimidinones (α-glucosidase inhibitors ), the target’s pyridine core and sulfamoyl group suggest divergent mechanisms, possibly kinase or protease modulation .

Limitations: No direct bioactivity data exists for the target compound in the provided evidence. Predictions are extrapolated from structural analogs. The hydrochloride salt may enhance bioavailability but complicate crystallization, unlike neutral chromeno-pyrimidines refined via SHELX .

Biological Activity

The compound 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of thieno[2,3-c]pyridine derivatives that have garnered attention for their diverse biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[2,3-c]pyridine core
  • A sulfamoyl group linked to an oxolane moiety
  • An amide linkage with a benzamide substituent

This unique arrangement contributes to its biological activity, providing multiple interaction sites with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:

  • Cell Line Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) models. In vitro assays revealed that it operates at low nanomolar concentrations, indicating high potency against these malignancies .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)
MDA-MB-231 (TNBC)< 100
HeLa< 200
A549< 150
HT-29< 250

The mechanism of action is believed to involve the inhibition of specific enzymes such as phosphoinositide-specific phospholipase C (pi-PLC), which plays a critical role in cell signaling pathways related to cancer progression .

Antimicrobial Activity

Beyond its anticancer properties, the compound has shown promising antimicrobial activity . Research indicates that thieno[2,3-c]pyridine derivatives can inhibit the growth of various bacterial strains:

  • Bacterial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects. However, it was ineffective against Bacillus subtilis .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilisNo activity

Case Studies and Research Findings

  • Case Study on Breast Cancer : A study focused on the effects of thieno[2,3-c]pyridine derivatives on breast cancer stem cells (CSCs). The results indicated a marked reduction in CSC populations in treated groups compared to controls. This suggests potential for the compound in targeting resistant cancer cell populations .
  • Antiplasmodial Activity : Additional research explored the antiparasitic properties of thieno[2,3-b]pyridine derivatives. These compounds demonstrated strong activity against malaria parasites with IC50 values in the low nanomolar range and high selectivity indices (>100), indicating minimal toxicity to human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

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